5-Fluoro-2-(trifluoromethoxy)phenylacetic acid
CAS No.: 1092460-92-8
Cat. No.: VC2692892
Molecular Formula: C9H6F4O3
Molecular Weight: 238.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1092460-92-8 |
---|---|
Molecular Formula | C9H6F4O3 |
Molecular Weight | 238.14 g/mol |
IUPAC Name | 2-[5-fluoro-2-(trifluoromethoxy)phenyl]acetic acid |
Standard InChI | InChI=1S/C9H6F4O3/c10-6-1-2-7(16-9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) |
Standard InChI Key | PXFXODIBVVHYJW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)CC(=O)O)OC(F)(F)F |
Canonical SMILES | C1=CC(=C(C=C1F)CC(=O)O)OC(F)(F)F |
Introduction
Chemical Structure and Properties
5-Fluoro-2-(trifluoromethoxy)phenylacetic acid is a fluorinated phenylacetic acid derivative characterized by its distinct chemical structure featuring a fluorine atom at the 5-position of the phenyl ring and a trifluoromethoxy group at the 2-position. The compound belongs to a broader class of fluorinated phenylacetic acids, which have garnered interest in medicinal chemistry due to their unique physicochemical properties and biological activities. The presence of fluorine atoms significantly influences the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable candidate for pharmaceutical research and development.
Basic Chemical Information
The compound has well-defined chemical properties that distinguish it from other related molecules. Its systematic identification and structural parameters are presented in the table below:
Parameter | Value |
---|---|
CAS Number | 1092460-92-8 |
Molecular Formula | C₉H₆F₄O₃ |
Molecular Weight | 238.14 g/mol |
IUPAC Name | 2-[5-fluoro-2-(trifluoromethoxy)phenyl]acetic acid |
Standard InChI | InChI=1S/C9H6F4O3/c10-6-1-2-7(16-9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) |
Standard InChIKey | PXFXODIBVVHYJW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)CC(=O)O)OC(F)(F)F |
PubChem Compound ID | 57367987 |
The compound's structural formula features a phenyl ring with a fluoro group at the 5-position and a trifluoromethoxy substituent at the 2-position, along with an acetic acid moiety attached to the phenyl ring. The presence of these fluorinated groups contributes to the compound's unique chemical properties, including enhanced metabolic stability and altered electronic distribution across the molecule.
Physical and Chemical Properties
5-Fluoro-2-(trifluoromethoxy)phenylacetic acid exhibits distinctive physical and chemical properties that are influenced by its fluorinated substituents. The compound typically appears as a crystalline solid at room temperature, with solubility characteristics that make it compatible with common organic solvents used in chemical synthesis and biological assays. The presence of multiple fluorine atoms, particularly in the trifluoromethoxy group, significantly affects the electron distribution within the molecule, creating a more electron-deficient aromatic system compared to non-fluorinated analogs.
The carboxylic acid functional group provides the compound with acidic properties, enabling it to participate in various chemical reactions including salt formation, esterification, and amide coupling. These reactive properties are particularly relevant for its applications in medicinal chemistry and the synthesis of derivative compounds with potentially enhanced biological activities.
Synthesis Methods
The synthesis of 5-Fluoro-2-(trifluoromethoxy)phenylacetic acid involves specialized chemical procedures that require careful control of reaction conditions to achieve high yields and purity. Various synthetic routes have been developed for fluorinated phenylacetic acids, which can be adapted for the preparation of this specific compound.
General Synthetic Approaches
The synthesis of fluorinated phenylacetic acids typically involves multiple steps, beginning with appropriately substituted fluoroanilines as starting materials. One common synthetic pathway includes diazotisation addition reactions followed by hydrolysis steps . The general procedure involves converting fluoroanilines to intermediate compounds such as difluorophenyl trichloroethanes, which are subsequently hydrolyzed to yield the desired fluorinated phenylacetic acids .
For example, a typical synthesis may involve the following general steps:
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Diazotisation of the fluoroaniline starting material
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Reaction with vinylidene chloride in the presence of catalysts
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Formation of trichloroethyl intermediates
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Hydrolysis under acidic conditions to yield the final phenylacetic acid product
These reactions often require the use of phase transfer catalysts, copper-series catalysts, and controlled temperature conditions to achieve optimal results . The specific synthesis of 5-Fluoro-2-(trifluoromethoxy)phenylacetic acid would likely follow similar principles but with starting materials containing the appropriate fluorine substitution patterns.
Biological Activity
5-Fluoro-2-(trifluoromethoxy)phenylacetic acid exhibits notable biological activities that make it potentially valuable for pharmaceutical and therapeutic applications. The compound's fluorinated structure contributes significantly to its biological properties, enhancing its interaction with various biological targets.
Enzyme Inhibition Properties
One of the most significant biological activities of 5-Fluoro-2-(trifluoromethoxy)phenylacetic acid is its ability to inhibit certain cytochrome P450 enzymes, particularly CYP1A2. Cytochrome P450 enzymes play crucial roles in drug metabolism and the biosynthesis of various compounds in the body, including steroids, fatty acids, and vitamins. The inhibition of these enzymes can significantly impact drug metabolism, potentially leading to applications in modulating the pharmacokinetics of other pharmaceutical compounds.
The compound's inhibitory effect on CYP1A2 suggests its potential utility in drug development, particularly for compounds that might benefit from slowed metabolism through this enzymatic pathway. This property could be leveraged to improve the pharmacokinetic profiles of certain drugs by extending their half-lives or enhancing their bioavailability through reduced first-pass metabolism.
Signaling Pathway Interactions
This preference for electron-withdrawing groups suggests that 5-Fluoro-2-(trifluoromethoxy)phenylacetic acid, with its fluorine atom and trifluoromethoxy group, might exhibit enhanced activity in contexts where such electronic properties are favorable. SAR studies involving this compound could provide valuable insights into the optimal positioning and combination of fluorinated substituents for specific biological targets .
Chemical Building Block Applications
Beyond its direct biological applications, 5-Fluoro-2-(trifluoromethoxy)phenylacetic acid serves as a valuable chemical building block for synthesizing more complex molecules. The carboxylic acid functionality provides a versatile handle for further derivatization through various chemical transformations, including amide formation, esterification, and reduction.
The compound's unique fluorination pattern can introduce specific electronic and steric properties into larger molecular structures, potentially influencing their biological activity, metabolic stability, or binding affinity to target proteins. This makes 5-Fluoro-2-(trifluoromethoxy)phenylacetic acid a useful intermediate in the synthesis of potential drug candidates or chemical probes for biological research.
Comparison with Similar Compounds
Comparing 5-Fluoro-2-(trifluoromethoxy)phenylacetic acid with structurally related compounds provides valuable insights into the specific contributions of its chemical features to its properties and activities.
Comparison with 5-fluoro-2-(trifluoromethyl)phenylacetic acid
A closely related compound to 5-Fluoro-2-(trifluoromethoxy)phenylacetic acid is 5-fluoro-2-(trifluoromethyl)phenylacetic acid, which differs only in the presence of a trifluoromethyl (CF₃) group instead of a trifluoromethoxy (OCF₃) group at the 2-position of the phenyl ring . This subtle structural difference can significantly impact the compound's properties due to the distinct electronic and steric effects of these groups.
The trifluoromethyl group in 5-fluoro-2-(trifluoromethyl)phenylacetic acid directly attaches to the aromatic ring, creating a more electron-withdrawing effect that can influence the electron distribution within the molecule. In contrast, the trifluoromethoxy group in 5-Fluoro-2-(trifluoromethoxy)phenylacetic acid introduces an oxygen atom between the CF₃ group and the aromatic ring, potentially altering the compound's electronic properties, lipophilicity, and hydrogen-bonding capacity .
These differences can translate to distinct biological activities, with each compound potentially exhibiting different affinities for specific biological targets or varying pharmacokinetic profiles. The molecular formula of 5-fluoro-2-(trifluoromethyl)phenylacetic acid (C₉H₆F₄O₂) differs from that of 5-Fluoro-2-(trifluoromethoxy)phenylacetic acid (C₉H₆F₄O₃) by one oxygen atom, reflecting this structural distinction .
Structure-Activity Relationships in Fluorinated Phenylacetic Acids
Research on related fluorinated compounds has demonstrated the significant impact of fluorine substitution on biological activity. In studies of other fluorinated aryl compounds, specific observations have been made regarding structure-activity relationships:
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Position-dependent effects: The position of fluorine atoms on the aromatic ring significantly impacts biological activity, with 2-substituted compounds often showing reduced activity compared to other substitution patterns .
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Electron-withdrawing preference: Electron-withdrawing groups (like fluorine and trifluoromethoxy) generally confer higher potency than electron-donating groups in certain biological contexts .
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Synergistic effects: Multiple fluorine substituents can act synergistically to enhance potency, often beyond what would be expected from the sum of individual contributions .
These observations suggest that the specific arrangement of the fluoro and trifluoromethoxy groups in 5-Fluoro-2-(trifluoromethoxy)phenylacetic acid likely contributes uniquely to its biological profile, potentially distinguishing it from other fluorinated phenylacetic acid derivatives.
Physical Property Comparisons
The physical properties of 5-Fluoro-2-(trifluoromethoxy)phenylacetic acid and related compounds can be compared to understand the impact of their structural differences. For 5-fluoro-2-(trifluoromethyl)phenylacetic acid, predicted collision cross-section data provides insights into the molecule's three-dimensional structure and potential interactions :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 223.03768 | 152.9 |
[M+Na]⁺ | 245.01962 | 160.4 |
[M+NH₄]⁺ | 240.06422 | 156.8 |
[M+K]⁺ | 260.99356 | 156.2 |
[M-H]⁻ | 221.02312 | 147.7 |
[M+Na-2H]⁻ | 243.00507 | 154.9 |
[M]⁺ | 222.02985 | 152.1 |
[M]⁻ | 222.03095 | 152.1 |
Similar physical property data for 5-Fluoro-2-(trifluoromethoxy)phenylacetic acid would be expected to show differences reflecting the distinct steric and electronic effects of the trifluoromethoxy group compared to the trifluoromethyl group .
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